N-OCTANOYL-L-HOMOSERINE LACTONE

Catalog No.
S1527337
CAS No.
147852-84-4
M.F
C12H21NO3
M. Wt
227.30 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-OCTANOYL-L-HOMOSERINE LACTONE

CAS Number

147852-84-4

Product Name

N-OCTANOYL-L-HOMOSERINE LACTONE

IUPAC Name

N-[(3S)-2-oxooxolan-3-yl]octanamide

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

InChI

InChI=1S/C12H21NO3/c1-2-3-4-5-6-7-11(14)13-10-8-9-16-12(10)15/h10H,2-9H2,1H3,(H,13,14)/t10-/m0/s1

InChI Key

JKEJEOJPJVRHMQ-JTQLQIEISA-N

SMILES

CCCCCCCC(=O)NC1CCOC1=O

Synonyms

AI-2 autoinducer, autoinducer 2, C8HSL compound, N-octanoyl-HSL, N-octanoyl-L-homoserine lactone, N-octanoylhomoserine lactone, VAI-2

Canonical SMILES

CCCCCCCC(=O)NC1CCOC1=O

Isomeric SMILES

CCCCCCCC(=O)N[C@H]1CCOC1=O

Synthesis and Characterization:

N-(2-Oxotetrahydrofuran-3-YL)octanamide, also known as N-octanoyl-gamma-butyrolactone (NOGB), is a synthetic molecule with applications in various fields of scientific research. Its synthesis has been reported in several publications, utilizing different methods like reductive acylation and ring-opening reactions. [, ]

Potential Biological Activities:

Research suggests that NOGB might possess various biological activities, making it a subject of ongoing investigation. Studies have explored its potential as an:

  • Antimicrobial agent: NOGB has shown antibacterial activity against several Gram-positive and Gram-negative bacterial strains, potentially due to its membrane-disrupting properties. []
  • Anticancer agent: Preliminary studies have indicated that NOGB might exhibit anti-proliferative effects on some cancer cell lines, warranting further investigation. []

N-Octanoyl-L-homoserine lactone is a member of the N-acyl-homoserine lactone family, which are small diffusible signaling molecules crucial for quorum sensing in Gram-negative bacteria. This compound plays a significant role in regulating gene expression and coordinating collective behaviors among bacterial populations. With a molecular weight of 227.3 g/mol and the chemical formula C₁₂H₂₁NO₃, N-octanoyl-L-homoserine lactone is characterized by its octanoyl acyl chain and a homoserine lactone ring structure, allowing it to interact with specific receptors in bacterial cells .

As mentioned earlier, OHL is structurally similar to bacterial HSLs. HSLs are recognized by specific receptor proteins on the bacterial cell surface. This binding triggers a cascade of events that regulate gene expression and influence bacterial behavior [].

Typical of acyl-homoserine lactones:

  • Formation of Acyl-Homoserine Lactones: The synthesis involves the reaction between L-homoserine and fatty acyl-CoA, catalyzed by LuxI-type synthases, leading to the formation of the lactone ring.
  • Hydrolysis: Under certain conditions, N-octanoyl-L-homoserine lactone can undergo hydrolysis to yield L-homoserine and octanoic acid.
  • Quorum Sensing Activation: Upon reaching a threshold concentration, it binds to LuxR-type receptors, initiating signal transduction pathways that regulate gene expression related to virulence factors, biofilm formation, and other communal behaviors

    N-Octanoyl-L-homoserine lactone exhibits notable biological activities:

    • Quorum Sensing: It serves as an autoinducer for various bacterial species, influencing behaviors such as bioluminescence, virulence factor production, and biofilm formation.
    • Plant Interaction: Recent studies indicate that this compound can prime plant defenses against pathogens like Pseudomonas syringae, enhancing resistance through salicylic acid signaling pathways
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    • Immune Cell Activation: Interaction with dendritic cells has demonstrated increased nitric oxide release, indicating its potential role in modulating immune responses .

The synthesis of N-octanoyl-L-homoserine lactone can be achieved through various methods:

  • Enzymatic Synthesis: Utilizing LuxI-type synthases from bacteria to catalyze the reaction between L-homoserine and octanoyl-CoA.
  • Chemical Synthesis: Chemical approaches involve the acylation of L-homoserine followed by cyclization to form the lactone structure.
  • Microbial Fermentation: Some bacteria naturally produce N-octanoyl-L-homoserine lactone during growth, which can be extracted and purified for research or industrial use .

Research on interaction studies of N-octanoyl-L-homoserine lactone has revealed:

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